molecular formula C17H24N2O2 B2720143 N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide CAS No. 954246-43-6

N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide

Cat. No.: B2720143
CAS No.: 954246-43-6
M. Wt: 288.391
InChI Key: JYSQORFEHHUFCY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide” are not available, similar compounds have been involved in various chemical reactions . For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to produce copolymers .

Scientific Research Applications

Synthesis and Characterization

The research on compounds structurally related to N-(3-(2-phenylmorpholino)propyl)cyclopropanecarboxamide has focused on the synthesis and characterization of various derivatives, including the study of their crystal structures. For instance, a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, showcasing the diversity in structural modifications possible for cyclopropane carboxamide derivatives. These compounds were characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with detailed crystallography studies conducted for selected derivatives (Özer et al., 2009).

Structural Features and Conformational Analysis

The structural and conformational analyses of cyclopropane carboxamide derivatives reveal insights into their chemical behavior and potential applications. Research into the conformational preferences of cyclopropane analogues of phenylalanine, for example, has provided theoretical insights into their intrinsic conformational preferences. Such studies are crucial for understanding the chemical and biological properties of these compounds, including their potential as pharmaceutical intermediates or in materials science (Casanovas et al., 2003).

Applications in Polymer Science

In polymer science, the modification of polymers with cyclopropane carboxamide derivatives has been explored for adjusting thermoresponsivity. For example, the synthesis of poly(N-isopropylacrylamide) end-functionalized with azido groups demonstrates the versatility of cyclopropane derivatives in polymer modification, potentially leading to applications in smart materials and stimuli-responsive systems (Narumi et al., 2008).

Biomedical Research

In the realm of biomedical research, cyclopropane carboxamide derivatives have been synthesized with potential antiproliferative activities. The synthesis and structural elucidation of compounds such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide highlight the ongoing exploration of cyclopropane derivatives for therapeutic applications, including their potential in cancer research (Lu et al., 2021).

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(15-7-8-15)18-9-4-10-19-11-12-21-16(13-19)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSQORFEHHUFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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